molecular formula C10H21BrMg B095948 Decylmagnesium bromide CAS No. 17049-50-2

Decylmagnesium bromide

Cat. No.: B095948
CAS No.: 17049-50-2
M. Wt: 245.48 g/mol
InChI Key: CWTPEXDGZPTZSH-UHFFFAOYSA-M
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Description

Decylmagnesium bromide is an organomagnesium compound with the chemical formula C10H21BrMg . It is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is typically available as a solution in diethyl ether and is known for its reactivity with various electrophiles.

Preparation Methods

Synthetic Routes and Reaction Conditions

Decylmagnesium bromide is commonly prepared by the reaction of decyl bromide with magnesium metal in an anhydrous diethyl ether solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

C10H21Br+MgC10H21MgBr\text{C}_10\text{H}_{21}\text{Br} + \text{Mg} \rightarrow \text{C}_10\text{H}_{21}\text{MgBr} C1​0H21​Br+Mg→C1​0H21​MgBr

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and cooling systems to control the exothermic nature of the reaction. The purity of the reagents and the control of reaction conditions are crucial to ensure the high yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Decylmagnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Coupling Reactions: Participates in cross-coupling reactions with various halides to form new carbon-carbon bonds.

    Substitution Reactions: Can replace halides in organic compounds to form new alkyl derivatives.

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions to form secondary and tertiary alcohols.

    Halides: In the presence of catalysts like iron or palladium, it can couple with aryl or vinyl halides.

    Solvents: Typically used in diethyl ether or tetrahydrofuran (THF) to stabilize the Grignard reagent.

Major Products

    Alcohols: From reactions with carbonyl compounds.

    Alkanes: From reactions with water or alcohols.

    Coupled Products: From cross-coupling reactions with halides.

Scientific Research Applications

Decylmagnesium bromide is a versatile reagent in scientific research with applications in various fields:

    Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.

    Pharmaceuticals: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Catalysis: Acts as a reagent in catalytic processes for the formation of new chemical bonds.

Mechanism of Action

The mechanism of action of decylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic transformations to form new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    Dodecylmagnesium bromide: Similar structure but with a longer carbon chain (C12H25MgBr).

    Octylmagnesium bromide: Similar structure but with a shorter carbon chain (C8H17MgBr).

    Butylmagnesium bromide: Even shorter carbon chain (C4H9MgBr).

Uniqueness

This compound is unique due to its specific chain length, which provides a balance between reactivity and solubility. Its intermediate chain length makes it suitable for a wide range of applications, from small molecule synthesis to the formation of larger, more complex structures.

Properties

IUPAC Name

magnesium;decane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21.BrH.Mg/c1-3-5-7-9-10-8-6-4-2;;/h1,3-10H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTPEXDGZPTZSH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC[CH2-].[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399079
Record name Decylmagnesium bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17049-50-2
Record name Decylmagnesium bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17049-50-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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